1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a quinoline moiety, and a carbamoyl group, making it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The benzodioxin and quinoline intermediates are then coupled using carbamoyl chloride and a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted carbamoyl compounds.
Scientific Research Applications
1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its combined structural features of benzodioxin and quinoline, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N3O5/c1-3-26(4-2)24(30)18-14-23(29)27(19-8-6-5-7-17(18)19)15-22(28)25-16-9-10-20-21(13-16)32-12-11-31-20/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,25,28) |
InChI Key |
NKJLSSFMOVZLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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